4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
Description
This pyrimidine derivative features a central pyrimidine ring substituted at the 2-position with pyrrolidine and at the 6-position with a piperazine moiety bearing a (pyridin-3-yl)methyl group. The compound’s structure combines nitrogen-rich heterocycles, which are common in drug design due to their ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
4-methyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-16-13-18(22-19(21-16)25-7-2-3-8-25)24-11-9-23(10-12-24)15-17-5-4-6-20-14-17/h4-6,13-14H,2-3,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIVMKOHRMVFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation and differentiation, and are implicated in the pathogenesis of several types of cancer.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the kinase activity, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, influencing their function and participating in biochemical reactions.
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Comparison with Similar Compounds
4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
- Structural Differences : The piperazine substituent here is a 5-methyl-1,3,4-thiadiazol-2-yl group instead of (pyridin-3-yl)methyl.
- Molecular weight: 345.47 g/mol .
- Implications : The thiadiazole’s electron-withdrawing nature may reduce basicity of the piperazine nitrogen, affecting solubility and binding affinity.
(3-Chlorophenyl){4-[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]-1-piperazinyl}methanone
4-(Pyridin-3-yl)-2-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-dihydro-3H-pyrazol-3-one Hydrochloride
- Structural Differences : Incorporates a pyrazol-3-one ring fused to the pyrimidine.
- Synthesis involves hydrazine derivatives, suggesting distinct reactivity profiles compared to the target compound .
- Implications : The pyrazole’s hydrogen-bonding capacity may improve target engagement but reduce metabolic stability.
Thieno[3,2-d]pyrimidine Derivatives (e.g., 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine)
- Structural Differences: Replaces pyrimidine with a thienopyrimidine core and includes morpholine/sulfonyl groups.
- Key Properties :
- Implications: The thienopyrimidine core’s extended π-system could enhance binding to hydrophobic enzyme pockets.
Structural and Pharmacokinetic Trends
Substituent Effects on Bioactivity
- Piperazine Modifications: Pyridinylmethyl (Target): Balances lipophilicity and polarity, favoring both solubility and membrane permeability. Thiadiazole (Analog ): Increases metabolic resistance but may reduce aqueous solubility.
- Heterocyclic Cores: Pyrimidine (Target): Versatile for hydrogen bonding. Thienopyrimidine (Analog ): Broader π-system for hydrophobic interactions.
Molecular Weight and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
